TLR7 agonist 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

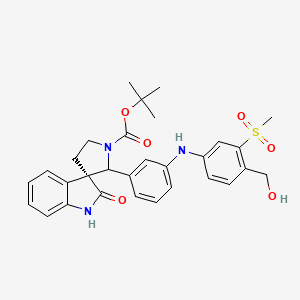

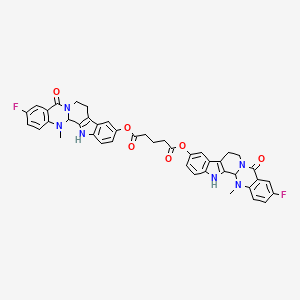

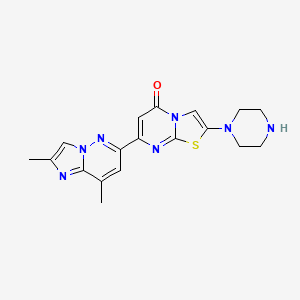

TLR7 agonist 5: is a small molecule that targets Toll-like receptor 7, a pattern recognition receptor involved in the innate immune response. Toll-like receptor 7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of Toll-like receptor 7 by agonists like this compound can trigger a cascade of immune responses, making it a potential candidate for vaccine adjuvants and cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The process typically involves the use of chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . The compound is then characterized using various spectroscopic techniques to confirm its structure .

Industrial Production Methods: While specific industrial production methods for TLR7 agonist 5 are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: TLR7 agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treatment with meta-chloroperoxybenzoic acid in dichloromethane at 45°C results in N-oxidation .

Common Reagents and Conditions:

Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.

Reduction: Sodium methoxide in anhydrous methanol at 65°C.

Substitution: Alkyl substitution using triazolyl click chemistry.

Major Products: The major products formed from these reactions include various analogues of this compound, which are evaluated for their immunomodulatory properties .

Scientific Research Applications

Chemistry: TLR7 agonist 5 is used in the synthesis of novel compounds with potential immunomodulatory effects. It serves as a building block for creating analogues that can target Toll-like receptor 7 and Toll-like receptor 8 .

Biology: In biological research, this compound is used to study the activation of immune cells, particularly dendritic cells and macrophages. It helps in understanding the mechanisms of innate immunity and the role of Toll-like receptor 7 in immune responses .

Medicine: this compound has significant potential in cancer immunotherapy. It can activate immune responses against tumors, making it a promising candidate for combination therapies with immune checkpoint inhibitors . Additionally, it is being explored as a vaccine adjuvant to enhance the efficacy of vaccines by stimulating a robust immune response .

Industry: In the pharmaceutical industry, this compound is being developed for its potential therapeutic applications in treating chronic viral infections and cancer .

Mechanism of Action

TLR7 agonist 5 exerts its effects by binding to Toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon activation, Toll-like receptor 7 triggers the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons . This activation enhances the maturation of dendritic cells and the activation of T cells, promoting both innate and adaptive immune responses .

Comparison with Similar Compounds

Imiquimod: Another Toll-like receptor 7 agonist used in antiviral and skin cancer treatments.

Resiquimod: A Toll-like receptor 7 and Toll-like receptor 8 agonist with similar immunomodulatory properties.

Gardiquimod: A synthetic Toll-like receptor 7 agonist used in preclinical studies for its immune-stimulatory effects.

Uniqueness: Its distinct chemical structure allows for targeted activation of Toll-like receptor 7, making it a valuable tool in immunotherapy and vaccine development .

Properties

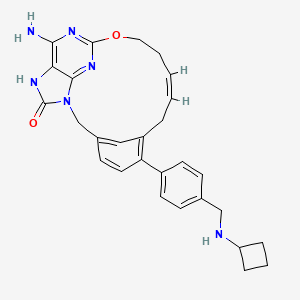

Molecular Formula |

C28H30N6O2 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(9Z)-16-amino-6-[4-[(cyclobutylamino)methyl]phenyl]-13-oxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,9,14,16,20-heptaen-19-one |

InChI |

InChI=1S/C28H30N6O2/c29-25-24-26-33-27(32-25)36-14-3-1-2-5-21-15-19(17-34(26)28(35)31-24)10-13-23(21)20-11-8-18(9-12-20)16-30-22-6-4-7-22/h1-2,8-13,15,22,30H,3-7,14,16-17H2,(H,31,35)(H2,29,32,33)/b2-1- |

InChI Key |

RSKKEEYEOIEMPA-UPHRSURJSA-N |

Isomeric SMILES |

C1CC(C1)NCC2=CC=C(C=C2)C3=C4C/C=C\CCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Canonical SMILES |

C1CC(C1)NCC2=CC=C(C=C2)C3=C4CC=CCCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

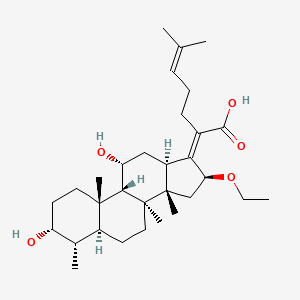

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)